molecular formula C24H26FN5O3S B2400490 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-3-carboxamide CAS No. 1105213-86-2

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-3-carboxamide

Cat. No. B2400490
CAS RN: 1105213-86-2
M. Wt: 483.56
InChI Key: NBNMPENYMDMYEB-UHFFFAOYSA-N
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Description

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O3S and its molecular weight is 483.56. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Biological Evaluation in Antiviral Research

A study by Heinisch et al. (1996) focused on the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones, closely related in structure to the specified compound. These compounds were evaluated as potential inhibitors of the human immunodeficiency virus type 1 reverse transcriptase, indicating their relevance in antiviral research (Heinisch et al., 1996).

2. Radiosynthesis for PET Imaging in Cancer Research

Silvers et al. (2016) described the design and synthesis of related radiotracers for positron emission tomography (PET) imaging, targeting stearoyl-CoA desaturase-1 (SCD-1), a protein overexpressed in multiple solid tumors. This research highlights the compound's potential in noninvasive cancer assessment (Silvers et al., 2016).

3. Structural and Electronic Properties in Anticonvulsant Research

Georges et al. (1989) investigated the crystal structures of compounds structurally related to the mentioned compound, with a focus on anticonvulsant properties. Their findings contribute to understanding the structural basis of anticonvulsant activity (Georges et al., 1989).

4. Computational and NLO Studies in Anticancer Research

Jayarajan et al. (2019) conducted computational chemistry methods and non-linear optical (NLO) studies on synthesized compounds including 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-3-carboxamide. Their research explored potential anticancer activity, particularly in inhibiting tubulin polymerization (Jayarajan et al., 2019).

5. Inhibitory Potential in Met Kinase Superfamily for Cancer Therapy

Schroeder et al. (2009) identified derivatives of a similar compound as potent and selective Met kinase inhibitors, which were evaluated for their therapeutic potential in cancer. This study illustrates the compound's role in developing new cancer therapies (Schroeder et al., 2009).

properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O3S/c25-20-7-5-18(6-8-20)22-11-12-23(29-28-22)30-15-1-2-19(16-30)24(31)27-14-13-17-3-9-21(10-4-17)34(26,32)33/h3-12,19H,1-2,13-16H2,(H,27,31)(H2,26,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNMPENYMDMYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.